molecular formula C17H17NOTe B12631690 4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine CAS No. 920977-40-8

4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine

Cat. No.: B12631690
CAS No.: 920977-40-8
M. Wt: 378.9 g/mol
InChI Key: MNHKVBYTGLNQLF-UHFFFAOYSA-N
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Description

4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine is a complex organic compound that features a morpholine ring substituted with a prop-2-yn-1-yl group, which is further substituted with a 5-phenyltellurophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Prop-2-yn-1-yl Intermediate: This step involves the reaction of a suitable alkyne with a halide to form the prop-2-yn-1-yl intermediate.

    Introduction of the Phenyltellurophen Group: The intermediate is then reacted with a phenyltellurophen derivative under specific conditions to introduce the phenyltellurophen group.

    Formation of the Morpholine Ring: Finally, the morpholine ring is introduced through a cyclization reaction involving the appropriate amine and aldehyde precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The tellurophen group can be oxidized to form telluroxides or tellurones.

    Reduction: Reduction reactions can convert the tellurophen group to tellurides.

    Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include telluroxides and tellurones.

    Reduction: Products include tellurides.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine involves its interaction with specific molecular targets. The tellurophen group can interact with biological molecules through redox reactions, potentially affecting cellular processes. The prop-2-yn-1-yl group can also participate in various biochemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine: Similar structure but with a butyl group instead of a phenyl group.

    4-[3-(5-Methyltellurophen-2-yl)prop-2-yn-1-yl]morpholine: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine is unique due to the presence of the phenyltellurophen group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

920977-40-8

Molecular Formula

C17H17NOTe

Molecular Weight

378.9 g/mol

IUPAC Name

4-[3-(5-phenyltellurophen-2-yl)prop-2-ynyl]morpholine

InChI

InChI=1S/C17H17NOTe/c1-2-5-15(6-3-1)17-9-8-16(20-17)7-4-10-18-11-13-19-14-12-18/h1-3,5-6,8-9H,10-14H2

InChI Key

MNHKVBYTGLNQLF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC#CC2=CC=C([Te]2)C3=CC=CC=C3

Origin of Product

United States

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